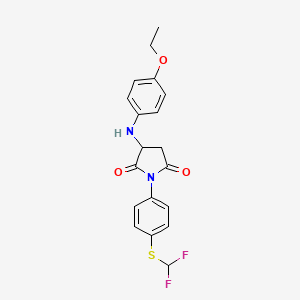

3,4-difluoro-N-(3-(pyridin-2-yloxy)benzyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

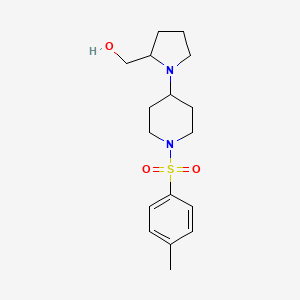

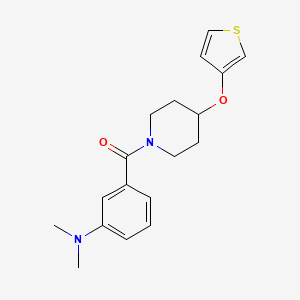

3,4-difluoro-N-(3-(pyridin-2-yloxy)benzyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential use in drug development. This compound belongs to the class of benzamide derivatives and has a molecular formula of C19H15F2N2O2.

Scientific Research Applications

KCNQ2/Q3 Potassium Channel Openers for Epilepsy Treatment

A series of N-pyridyl benzamide derivatives, including compounds structurally related to 3,4-difluoro-N-(3-(pyridin-2-yloxy)benzyl)benzamide, have been identified as KCNQ2/Q3 potassium channel openers. These compounds were found to be active in animal models of epilepsy and pain. Notably, compound ICA-027243 demonstrated promising efficacy in rodent models, leading to the development of a second compound, ICA-069673, which advanced into phase 1 clinical trials (Amato et al., 2011).

Aggregation Enhanced Emission Properties

Compounds structurally similar to this compound have been synthesized and characterized for their luminescent properties in DMF solution and solid state, exhibiting aggregation-enhanced emission (AEE) and mechanochromic properties (Srivastava et al., 2017). This suggests potential applications in the development of new materials for optical and electronic devices.

Luminescent Properties of Benzamide Derivatives

Research on benzamides with pyridine, pyridazine, pyrazine, and pyrimidine rings has led to the development of novel blue fluorophores. These studies have highlighted the importance of the structural configuration for the luminescent properties, offering insights into the design of small molecules with intense luminescence for biological and organic material applications (Yamaji et al., 2017).

Antibacterial Activity of Benzamide Derivatives

Benzamide derivatives, including those related to this compound, have been synthesized and tested for their antibacterial activity against various bacteria. Compounds demonstrated activity against Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, and Staphylococcus aureus, suggesting potential applications in developing new antibacterial agents (Mobinikhaledi et al., 2006).

Properties

IUPAC Name |

3,4-difluoro-N-[(3-pyridin-2-yloxyphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O2/c20-16-8-7-14(11-17(16)21)19(24)23-12-13-4-3-5-15(10-13)25-18-6-1-2-9-22-18/h1-11H,12H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKZRDIAMZVYSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2525343.png)

![N-benzyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2525347.png)

![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2525354.png)

![1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2525357.png)

![[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine](/img/structure/B2525358.png)